molecular formula C6H8N2O3 B13136310 Methyl 2-acetamido-2-cyanoacetate CAS No. 89188-24-9

Methyl 2-acetamido-2-cyanoacetate

Cat. No.: B13136310
CAS No.: 89188-24-9
M. Wt: 156.14 g/mol
InChI Key: DQEFYKHCXVXFRC-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-2-cyanoacetate (CAS 89188-24-9) is a high-purity chemical building block valued in organic and medicinal chemistry research. Its molecular formula is C6H8N2O3, with a molecular weight of 156.14 g/mol . This multifunctional compound serves as a key precursor in the synthesis of diverse nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules . The compound's reactivity allows it to undergo various transformations, including cyclization reactions to form complex systems like imidazolidin-4-ones, which are of significant interest in the development of new antibacterial agents . The structural motifs accessed from this reagent are frequently explored for their antitumor and antimicrobial properties, making it a valuable tool for researchers in drug discovery . The synthetic utility of related cyanoacetamides has been demonstrated in the preparation of specialized reagents for peptide synthesis, highlighting their role in creating complex molecular architectures . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

89188-24-9

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-acetamido-2-cyanoacetate

InChI

InChI=1S/C6H8N2O3/c1-4(9)8-5(3-7)6(10)11-2/h5H,1-2H3,(H,8,9)

InChI Key

DQEFYKHCXVXFRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with acetamide under basic conditions. The reaction typically proceeds as follows:

    Reaction of Methyl Cyanoacetate with Acetamide:

      Reagents: Methyl cyanoacetate, acetamide

      Conditions: Basic conditions (e.g., sodium ethoxide in ethanol)

      :

      Reaction: NCCH2COOCH3+CH3CONH2CH3CONHCH(CN)COOCH3\text{NCCH}_2\text{COOCH}_3 + \text{CH}_3\text{CONH}_2 \rightarrow \text{CH}_3\text{CONHCH(CN)COOCH}_3 NCCH2​COOCH3​+CH3​CONH2​→CH3​CONHCH(CN)COOCH3​

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, controlled temperatures, and specific catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Condensation: Catalysts like piperidine or pyridine.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted cyanoacetamides.

    Condensation: Heterocyclic compounds such as pyridines and quinolines.

    Hydrolysis: 2-acetamido-2-cyanoacetic acid.

Scientific Research Applications

Methyl 2-acetamido-2-cyanoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which methyl 2-acetamido-2-cyanoacetate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano and ester groups, which activate the acetamido group towards nucleophilic attack. This makes it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Ethyl 2-Acetamido-2-Cyanoacetate (CAS 4977-62-2)

  • Structural Similarities: Shares the acetamido-cyanoacetate backbone but substitutes the methyl ester with an ethyl group.
  • Key Differences: Molecular Weight: Ethyl variant (170.17) vs. methyl ester (theoretical MW ~156.14). Reactivity: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance . Hazard Profile: Ethyl 2-acetamido-2-cyanoacetate is classified under UN 3439 (Category 6.1) with hazards including acute toxicity (H301), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide (CAS 6972-77-6)

  • Structure: C₅H₇N₃O₂, featuring a cyano group and a methylamino carbonyl substituent .
  • Comparison: Functional Groups: Lacks the ester group but retains cyano and amide functionalities. Toxicity: Limited toxicological data available, but structurally similar nitriles (e.g., acrylonitrile) are known for acute toxicity .

Cymoxanil (2-Cyano-N-[(Ethylamino)Carbonyl]-2-(Methoxyimino)Acetamide)

  • Application: Used as a fungicide, highlighting the role of cyanoacetamide derivatives in agrochemicals .
  • Divergence: Incorporates a methoxyimino group and ethylamino substituent, enhancing its biological activity compared to simpler cyanoacetates .

Methyl 2-Cyanoacrylate (CAS 137-05-3)

  • Structure: C₅H₅NO₂, a fast-polymerizing adhesive monomer .
  • Key Contrasts: Reactivity: Cyanoacrylate’s α,β-unsaturated ester enables rapid polymerization, unlike the stabilized acetamido-cyanoacetate structure. Hazards: Requires stringent respiratory and dermal protection due to acute toxicity and irritation risks .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hazard Classifications
Methyl 2-acetamido-2-cyanoacetate* C₆H₈N₂O₃ ~156.14 Cyano, acetamido, methyl ester Not explicitly reported
Ethyl 2-acetamido-2-cyanoacetate C₇H₁₀N₂O₃ 170.17 Cyano, acetamido, ethyl ester H301, H315, H319, H335
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, methylamino carbonyl Limited data
Cymoxanil C₇H₁₀N₄O₂ 198.18 Cyano, methoxyimino, ethylamino Agricultural use
Methyl 2-cyanoacrylate C₅H₅NO₂ 111.10 α,β-unsaturated cyanoester Acute toxicity, irritant

*Theoretical values inferred from ethyl analog and molecular trends.

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